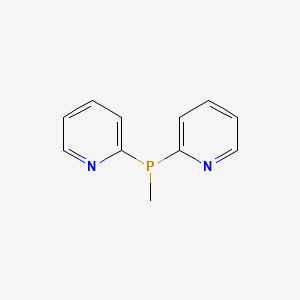
2,2'-(Methylphosphanediyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Methylphosphanediyl)dipyridine is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by the presence of two pyridine rings connected by a methylphosphane group. It is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylphosphanediyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin reagents and palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 2,2’-(Methylphosphanediyl)dipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their high efficiency and yield. The use of homogeneous and heterogeneous catalysts has been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Methylphosphanediyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylphosphane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2’-(Methylphosphanediyl)dipyridine involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the coordination of its nitrogen atoms with metal centers, which can influence the activity of the target molecules .
Comparison with Similar Compounds
2,2’-(Methylphosphanediyl)dipyridine is unique due to the presence of the methylphosphane group, which distinguishes it from other bipyridine derivatives. Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of coordination polymers.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry.
The uniqueness of 2,2’-(Methylphosphanediyl)dipyridine lies in its specific structural features, which confer distinct chemical and physical properties compared to other bipyridine derivatives .
Properties
CAS No. |
83878-13-1 |
|---|---|
Molecular Formula |
C11H11N2P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
methyl(dipyridin-2-yl)phosphane |
InChI |
InChI=1S/C11H11N2P/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3 |
InChI Key |
ZQQLOFNWSHLAGV-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


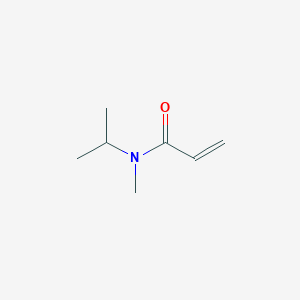
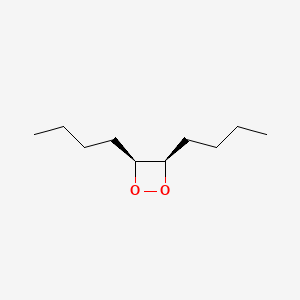
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
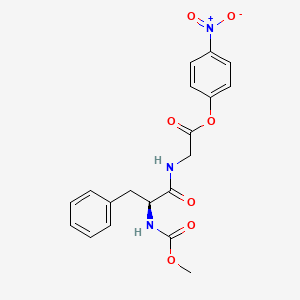
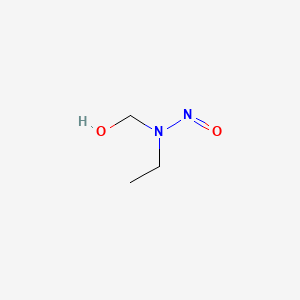
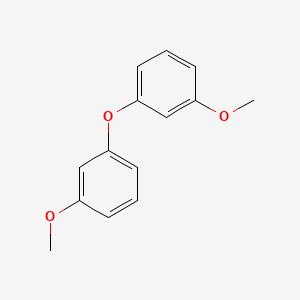
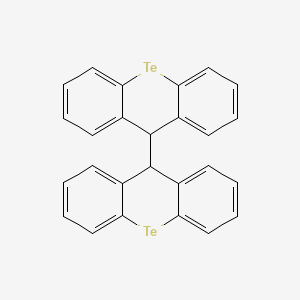

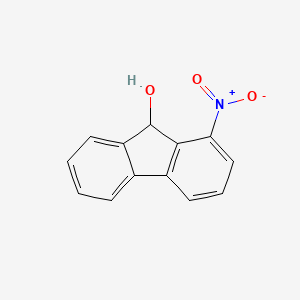
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
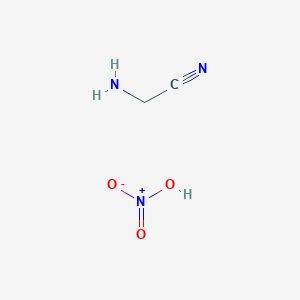
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
